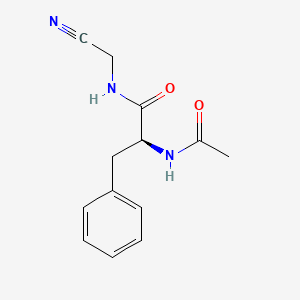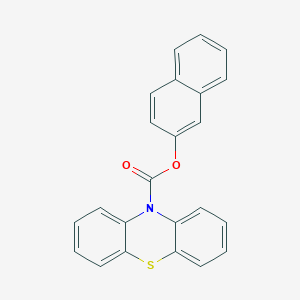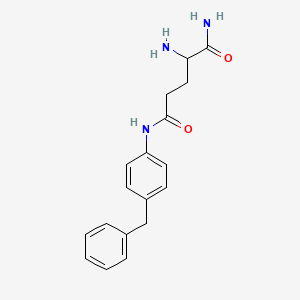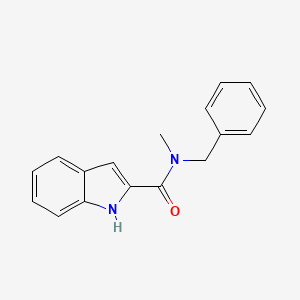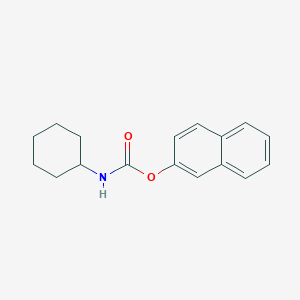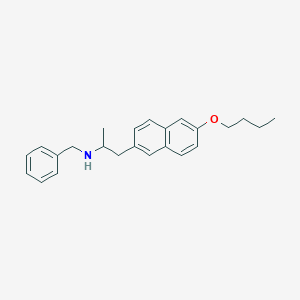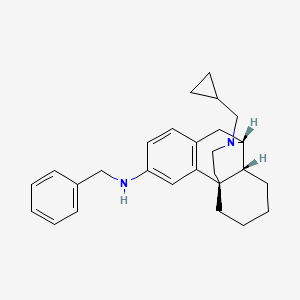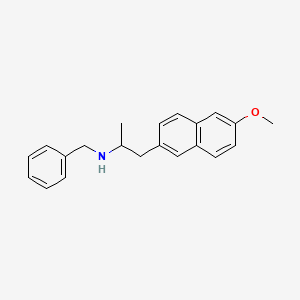
N-hydroxy-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-3-phenoxybenzamide is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group and a phenoxy group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 3-phenoxybenzoic acid and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to promote the formation of the amide bond.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amide synthesis can be applied. Industrial production would likely involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products Formed
Oxidation: Formation of N-hydroxy-3-phenoxybenzaldehyde.
Reduction: Formation of N-hydroxy-3-phenoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-3-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-hydroxy-3-phenoxybenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-hydroxybenzamide: Lacks the phenoxy group, which may result in different biological activities.
3-phenoxybenzamide: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
N-hydroxy-4-phenoxybenzamide: Similar structure but with the phenoxy group in a different position, potentially altering its reactivity and biological activity.
Uniqueness
N-hydroxy-3-phenoxybenzamide is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-hydroxy-3-phenoxybenzamide |
InChI |
InChI=1S/C13H11NO3/c15-13(14-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H,(H,14,15) |
InChI Key |
WFZFBIHVPMBSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)
![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
